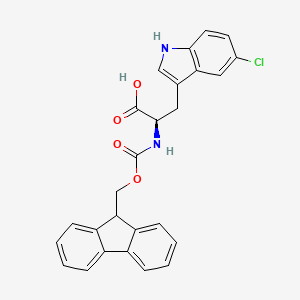Fmoc-5-chloro-D-tryptophan
CAS No.:
Cat. No.: VC13749786
Molecular Formula: C26H21ClN2O4
Molecular Weight: 460.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H21ClN2O4 |
|---|---|
| Molecular Weight | 460.9 g/mol |
| IUPAC Name | (2R)-3-(5-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H21ClN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
| Standard InChI Key | ZRVDPQCSRZAYPG-XMMPIXPASA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Fmoc-5-chloro-D-tryptophan has the molecular formula C₂₆H₂₁ClN₂O₄ and a molecular weight of 460.91 g/mol . The structure comprises:
-
A D-tryptophan backbone with a chlorine substituent at the 5-position of the indole ring.
-
An Fmoc group protecting the α-amino group, enabling compatibility with solid-phase peptide synthesis (SPPS) .
Spectral and Physicochemical Properties
-
Storage: Stable at room temperature under inert conditions .
-
Solubility: Typically dissolved in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).
-
Purity: Commercial batches often exceed 98% purity, as verified by HPLC .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1257856-10-2 | |
| Molecular Weight | 460.91 g/mol | |
| Melting Point | Not reported (decomposes) | |
| Storage Conditions | Room temperature, dry | |
| Solubility | DMF, DCM, THF |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves two primary steps:
-
Chlorination: Introduction of chlorine at the 5-position of D-tryptophan using electrophilic aromatic substitution .
-
Fmoc Protection: Reaction with Fmoc chloride in the presence of a base (e.g., triethylamine) to protect the α-amino group .
Reaction Scheme:
Industrial Manufacturing
Industrial processes utilize automated peptide synthesizers and solid-phase techniques to achieve high yields (>90%) . Scalability is ensured through continuous-flow systems and rigorous purification via column chromatography .
Applications in Peptide Science
Peptide Synthesis
-
Selective Protection: The Fmoc group permits orthogonal deprotection, enabling sequential peptide elongation .
-
Enhanced Stability: Chlorine at the indole 5-position reduces oxidation susceptibility, improving peptide shelf-life .
Biochemical Research
-
Receptor Binding Studies: Modifies peptide-receptor interactions due to steric and electronic effects .
-
Enzyme Substrate Analogs: Used to probe catalytic mechanisms in proteases and kinases .
Table 2: Comparison with Related Tryptophan Derivatives
| Compound | Key Feature | Reactivity Profile |
|---|---|---|
| Fmoc-tryptophan | No halogen substituent | Lower electrophilicity |
| Fmoc-5-fluoro-D-tryptophan | Fluorine at 5-position | Enhanced metabolic stability |
| Fmoc-6-chloro-D-tryptophan | Chlorine at 6-position | Altered π-stacking |
Future Directions and Research Gaps
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume